N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
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Overview
Description
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the ethanediamide moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: Research focuses on its interaction with neurotransmitters and its potential role in neurodegenerative diseases.
Medicine: It is being investigated for its therapeutic potential in treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Industry: Its applications in the pharmaceutical industry include drug development and formulation.
Mechanism of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide exerts its effects by binding to alpha1-adrenergic receptors. This binding leads to the activation or blockade of these receptors, which in turn affects various physiological processes such as smooth muscle contraction in blood vessels and the lower urinary tract . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway .
Comparison with Similar Compounds
Similar compounds to N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide include trazodone, naftopidil, and urapidil. These compounds also interact with alpha1-adrenergic receptors but may differ in their affinity, selectivity, and pharmacokinetic profiles . The uniqueness of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide lies in its specific binding affinity and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18(2)19-8-10-20(11-9-19)26-24(30)23(29)25-12-13-27-14-16-28(17-15-27)21-6-4-5-7-22(21)31-3/h4-11,18H,12-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRKBQILIWOVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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